N-(3-Isobutoxypropyl)thietan-3-amine

Description

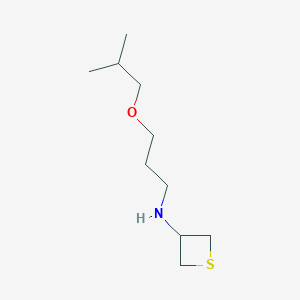

N-(3-Isobutoxypropyl)thietan-3-amine is a tertiary amine featuring a thietane (three-membered sulfur-containing heterocycle) backbone substituted with a 3-isobutoxypropyl group.

Properties

IUPAC Name |

N-[3-(2-methylpropoxy)propyl]thietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS/c1-9(2)6-12-5-3-4-11-10-7-13-8-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWDNVBWNIUHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCCNC1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isobutoxypropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. For instance, the reaction of 3-chloropropyl isobutyl ether with thietan-3-amine in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isobutoxypropyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .

Scientific Research Applications

N-(3-Isobutoxypropyl)thietan-3-amine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.

Biology: The compound can be used in the study of sulfur metabolism and enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Isobutoxypropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The isobutoxypropyl group may enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N-(3-Isobutoxypropyl)thietan-3-amine, highlighting differences in substituents and physicochemical properties:

Key Observations :

- Lipophilicity : The isobutoxy group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the methylthio (logP ~1.8) and fluoropropyl (logP ~1.2) analogs, which may enhance membrane permeability but reduce aqueous solubility .

- Electronic Effects : The electron-donating isobutoxy group may stabilize the amine center, contrasting with the electron-withdrawing fluorine in N-(1-fluoropropan-2-yl)thietan-3-amine .

ADMET and Drug-Likeness

’s radar plots for chitosan derivatives emphasize evaluating drug-likeness parameters like molecular weight (<500 Da), hydrogen bond donors/acceptors, and polar surface area. The target compound (MW 219.34) falls within acceptable ranges, but its isobutoxy group may increase metabolic stability compared to more polar analogs like N-(3-Aminopropyl)acetamide .

Research Findings and Implications

- Thermal Stability : The thietane ring’s inherent strain may lower thermal stability compared to larger heterocycles. Substitutents like isobutoxy could mitigate this by reducing ring reactivity .

- Toxicity: Limited hazard data are available, but methylthio-containing analogs () may pose sulfur-related toxicity risks, whereas the target compound’s ether linkage could offer safer metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.